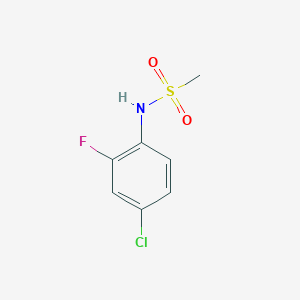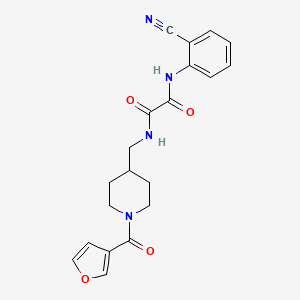![molecular formula C18H19ClN4O3 B2412471 2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide CAS No. 941939-21-5](/img/structure/B2412471.png)
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . It’s part of a series of novel compounds synthesized for potential use against A549 lung cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in general heating conditions and microwave-assisted conditions . The structures of the compounds were determined by IR, (1)H NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds was determined using IR, (1)H NMR, and mass spectroscopy . Additionally, representative single-crystal structures were characterized using X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . This reaction was carried out in general heating conditions and microwave-assisted conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic techniques, including IR, (1)H NMR, and mass spectroscopy . These techniques allowed for the determination of the structures of the compounds .Applications De Recherche Scientifique
Molecular Conformation and Hydrogen Bonding
4-Antipyrine derivatives, including 2-(4-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, exhibit a range of biological activities such as analgesic, antibacterial, and anti-inflammatory. This compound, in particular, demonstrates different molecular conformations and hydrogen bonding patterns, which are crucial for its biological activity and stability. This research highlights the importance of molecular structure and interactions in defining the properties and potential applications of such compounds (Narayana et al., 2016).
Nonlinear Optical Properties
Research on the nonlinear optical properties of related compounds like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide has revealed their potential for applications in photonic devices, such as optical switches and modulators. These properties are essential for the development of advanced materials in the field of photonics (Castro et al., 2017).
Antimicrobial and Antioxidant Activities
Various derivatives of 4-acetamide Pyrazolone, including those related to the query compound, have been investigated for their antimicrobial activities. These studies contribute to the development of new therapeutic agents with potential activity against various microorganisms (Aly et al., 2011). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have been shown to exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related applications (Chkirate et al., 2019).
Anticancer Activity
Derivatives of pyrazolo[3,4-d]pyrimidine, related to the query compound, have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines, revealing the potential of such compounds in cancer treatment (El-Morsy et al., 2017).
Lipase and α-Glucosidase Inhibition
Compounds derived from similar structures have been studied for their lipase and α-glucosidase inhibition properties, contributing to the understanding of their potential therapeutic applications in the treatment of metabolic disorders (Bekircan et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-10-2-7-20-17(24)12-22-8-9-23-16(18(22)25)11-15(21-23)13-3-5-14(19)6-4-13/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLHJXIBHZRSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

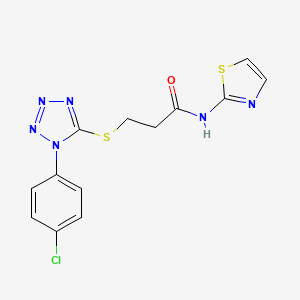


![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
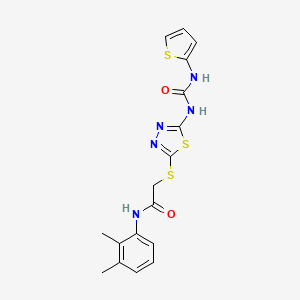
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
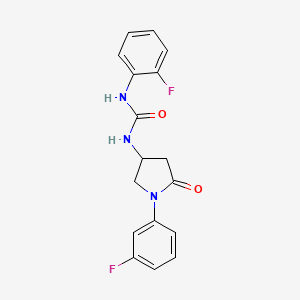
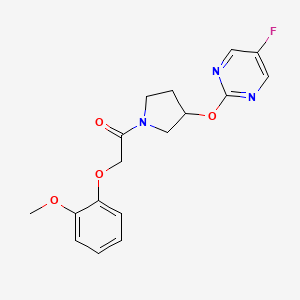
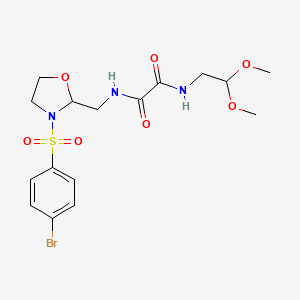

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
